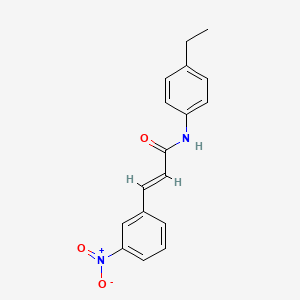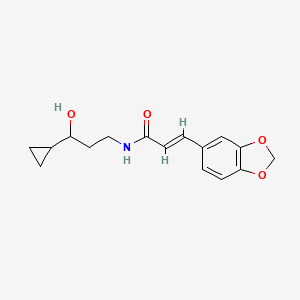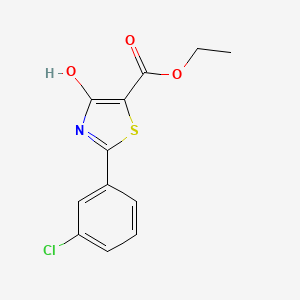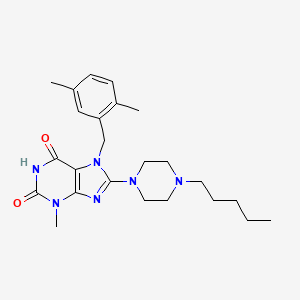![molecular formula C15H19NO4 B2601818 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178713-03-5](/img/structure/B2601818.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: is a complex organic compound featuring a fused dioxin ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2,3-dihydrobenzo[b][1,4]dioxin and 4-(hydroxymethyl)piperidine.
Reaction Steps:
Reaction Conditions: Typical conditions include refluxing in an appropriate solvent (e.g., dichloromethane or toluene) and the use of a base (e.g., triethylamine) to neutralize any generated acids.
Industrial Production Methods:
Scale-Up Considerations: Industrial synthesis would focus on optimizing yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Purification: The final product is typically purified using column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the dioxin moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-formylpiperidin-1-yl)methanone.
Reduction: Formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Materials Science: Used in the synthesis of polymers with specific electronic properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting neurological pathways.
Biological Probes: Utilized in the development of probes for imaging and studying biological systems.
Industry:
Coatings and Adhesives: The compound’s unique structure can be exploited in the formulation of high-performance coatings and adhesives.
Mechanism of Action
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, particularly those involved in neurotransmission or cellular metabolism.
Comparison with Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanone: Lacks the piperidine moiety, resulting in different reactivity and applications.
(4-(Hydroxymethyl)piperidin-1-yl)methanone:
Uniqueness:
Structural Features: The combination of the dioxin and piperidine moieties provides unique chemical and biological properties.
Reactivity: The presence of both aromatic and aliphatic regions allows for diverse chemical modifications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-9-11-5-7-16(8-6-11)15(18)14-10-19-12-3-1-2-4-13(12)20-14/h1-4,11,14,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSLOEWJPBKNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2601744.png)


![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601748.png)





![4-Cyano-1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2601757.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2601758.png)
